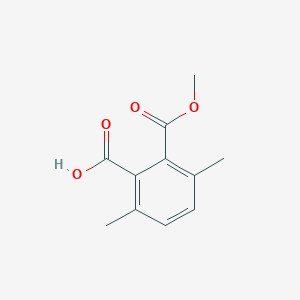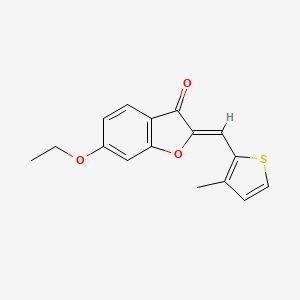![molecular formula C10H8FIN2 B2992208 1-[(4-Fluorophenyl)methyl]-4-iodopyrazole CAS No. 957503-67-2](/img/structure/B2992208.png)
1-[(4-Fluorophenyl)methyl]-4-iodopyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Fluorophenyl)methyl]-4-iodopyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of fluorine and iodine atoms suggests that this compound might have interesting chemical properties due to the high electronegativity of fluorine and the large atomic radius of iodine.
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The presence of the fluorine and iodine atoms might make it a good candidate for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and iodine atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Reactivity One of the primary scientific research applications of compounds similar to 1-[(4-Fluorophenyl)methyl]-4-iodopyrazole involves their synthesis and reactivity. For example, the development of new 3-amino-4-fluoropyrazoles provides a foundation for further functionalization, demonstrating the significance of fluorinated pyrazoles in medicinal chemistry. These compounds serve as crucial building blocks, enabling the synthesis of a wide range of derivatives with potential biological activities (Surmont et al., 2011).
Photophysical Properties and Metal-Ion Recognition The investigation into the photophysical properties of fluoroionophores based on pyrazoles underscores another vital application. These studies reveal how modifications at specific positions can significantly influence the photophysical behavior of these compounds, making them suitable for applications such as metal-ion recognition (Orrego-Hernández et al., 2019).
Antibacterial Activity The antibacterial activity of pyrazole derivatives highlights their potential in addressing microbial resistance. Compounds like 3-Methyl-1-p-substituted Phenylpyrazole-5-thiol and its derivatives have shown effectiveness against various bacterial strains, including MRSA, indicating their potential as antimicrobial agents (Tagawa et al., 2002).
Corrosion Inhibition The use of pyrazolic compounds as corrosion inhibitors for metals in acidic environments is another significant application. These compounds exhibit high efficiency in protecting metals like iron from corrosion, thus extending the lifespan of metal structures and components in industrial settings (Chetouani et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes involved in the base excision repair (ber) pathway , and receptors involved in chromatin architecture and DNA metabolism .
Biochemical Pathways
Similar compounds have been found to be involved in the base excision repair (ber) pathway , which plays a crucial role in repairing damaged DNA and maintaining genomic stability.
Pharmacokinetics
For instance, Flunarizine, a drug with a similar structure, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . It is metabolised in the liver, mainly by the enzyme CYP2D6 .
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as the presence of other drugs, the physiological state of the organism, and environmental conditions .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHLEHVSKEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)


![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)

